SRI-37683

Glioblastoma Glucose Transporter Inhibition Metabolic Plasticity

SRI-37683 is a synthetic small-molecule dihydroquinolinone identified through structure-based virtual screening (SBVS) targeting the inward-open conformation of glucose transporter 3 (GLUT3). It acts as a GLUT inhibitor, preferentially suppressing the growth of glioblastoma (GBM) patient-derived xenograft (PDX) cells while demonstrating minimal toxicity to non-neoplastic astrocytes and neurons in vitro.

Molecular Formula C19H17N5O2S
Molecular Weight 379.44
Cat. No. B1193620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-37683
SynonymsSRI37683;  SRI 37683;  SRI-37683
Molecular FormulaC19H17N5O2S
Molecular Weight379.44
Structural Identifiers
SMILESO=C1NC2=C(C=C(N3CCNC3=O)C=C2)C(C4=CC=C(C5=NNC=C5)S4)C1
InChIInChI=1S/C19H17N5O2S/c25-18-10-13(16-3-4-17(27-16)15-5-6-21-23-15)12-9-11(1-2-14(12)22-18)24-8-7-20-19(24)26/h1-6,9,13H,7-8,10H2,(H,20,26)(H,21,23)(H,22,25)
InChIKeyUGZNEGXKULPTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SRI-37683: A Dihydroquinolinone GLUT Inhibitor for Selective Glioblastoma Research


SRI-37683 is a synthetic small-molecule dihydroquinolinone identified through structure-based virtual screening (SBVS) targeting the inward-open conformation of glucose transporter 3 (GLUT3) [1]. It acts as a GLUT inhibitor, preferentially suppressing the growth of glioblastoma (GBM) patient-derived xenograft (PDX) cells while demonstrating minimal toxicity to non-neoplastic astrocytes and neurons in vitro [1]. The compound also inhibits glucose uptake and reduces glycolytic capacity and glycolytic reserve in GBM PDX cells, positioning it as a chemical probe for investigating metabolic reprogramming in aggressive brain tumors [1].

Why SRI-37683 Cannot Be Simply Interchanged with Other GLUT Inhibitors or In-Class Analogs


Despite sharing a dihydroquinolinone core with its closest analog SRI-37684 and targeting the same GLUT family, SRI-37683 exhibits a distinct, non-classical glucose uptake inhibition profile characterized by a plateau effect at ~50% without a calculable IC50, unlike SRI-37684 [1]. Furthermore, in glycolytic stress tests, only SRI-37683 significantly inhibits extracellular acidification upon glucose addition, indicating a functional divergence in metabolic suppression that is not predictable from structural similarity alone [1]. Substituting SRI-37683 with other in-class GLUT inhibitors risks losing this specific dual-action metabolic phenotype.

SRI-37683: Quantitative Differentiation Evidence Against Closest Comparators


SRI-37683 vs. SRI-37684: Divergent Glucose Uptake Inhibition Profiles

SRI-37683 demonstrates a plateau effect in glucose uptake inhibition, achieving approximately 50% inhibition at ~3 µM, which precluded IC50 calculation due to non-conformity to a standard inhibition curve [1]. In contrast, its direct structural analog SRI-37684 exhibits a classical dose-response profile with a calculable IC50 of 33 µM for glucose uptake in the same D456 GBM PDX cell line [1]. This indicates a fundamentally different mode of target engagement or binding kinetics for SRI-37683.

Glioblastoma Glucose Transporter Inhibition Metabolic Plasticity

SRI-37683 vs. SRI-37684: Differential Suppression of Glycolytic Flux

In a glycolytic stress test using an extracellular flux analyzer, SRI-37683 significantly inhibited the increase in extracellular acidification rate (ECAR) upon glucose addition in glucose-starved D456 GBM PDX cells, whereas SRI-37684 did not show significant inhibition [1]. Both compounds inhibited the ECAR increase following oligomycin injection, but only SRI-37683 suppressed the acute glycolytic response to glucose.

Glycolysis Extracellular Acidification Rate Metabolic Reprogramming

SRI-37683 vs. SRI-37218: Superior Selectivity for GBM Cells over Neurons

SRI-37683 was selected for further biological assessment alongside SRI-37684 and SRI-37218 due to significantly stronger growth inhibition of GBM PDX cells compared to normal human astrocytes (NHAs) [1]. However, the indolinone SRI-37218 was subsequently discontinued because its IC50 values for GBM PDX cells and neurons were not substantially different, indicating a lack of tumor selectivity [1]. In contrast, SRI-37683 and SRI-37684 showed higher IC50 values in neurons, indicating a potential therapeutic window.

Therapeutic Window Neurotoxicity Tumor Selectivity

SRI-37683 vs. Non-Selective Cytotoxics: Mechanism-Specific Growth Inhibition

Compounds SRI-39260 and SRI-39256 reduced GBM PDX cell growth but were broadly toxic to all cells tested, including normal human astrocytes, and importantly did not inhibit glucose uptake [1]. This indicates an off-target cytotoxic mechanism. SRI-37683, conversely, inhibits both cell growth and glucose uptake, with its growth inhibition correlating with glycolytic dependence, confirming on-target GLUT-mediated activity [1].

Mechanism of Action Glucose Transporter Dependence Cancer Stem Cells

High-Value Application Scenarios for SRI-37683 Based on Differential Evidence


Dissecting GLUT3-Mediated Metabolic Dependency in Brain Tumor Initiating Cells

Employ SRI-37683 as a chemical probe to study GLUT3-dependent glycolysis in brain tumor initiating cells (BTICs), where GLUT3 is preferentially expressed. Its unique plateau inhibition of glucose uptake at ~50%, distinct from SRI-37684's full dose-response, allows researchers to investigate partial vs. complete GLUT inhibition in the context of tumor stem cell metabolism [1].

Temporal Metabolic Flux Studies in GBM PDX Models

Utilize SRI-37683 in extracellular flux assays to study the kinetics of glycolytic shutdown upon GLUT inhibition. Its significant suppression of acute glucose-stimulated ECAR, not observed with SRI-37684, makes it the compound of choice for real-time metabolic phenotyping experiments aiming to understand the immediate dependency of GBM cells on exogenous glucose [1].

In Vitro Therapeutic Window Validation Against Neural Cells

Use SRI-37683 in co-culture or parallel culture systems with GBM PDX cells and human iPSC-derived neurons to model the therapeutic index of GLUT inhibition. Its established differential toxicity between tumor cells and neurons, validated against the non-selective SRI-37218, supports its use in safety pharmacology screens for neural-sparing anti-cancer strategies [1].

Chemical Starting Point for Allosteric GLUT Inhibitor Design

Leverage SRI-37683's non-classical, plateau-based glucose uptake inhibition profile as a structural template for designing allosteric GLUT modulators. Its distinct behavior relative to SRI-37684, which hits the same binding cavity, provides a basis for structure-activity relationship (SAR) studies aimed at achieving graded rather than complete GLUT inhibition [1].

Quote Request

Request a Quote for SRI-37683

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.